4-Cyanocinnamic acid
Overview
Description
Mechanism of Action
Target of Action
4-Cyanocinnamic acid primarily targets aldose reductase (ALR2) . Aldose reductase is an enzyme involved in glucose metabolism, specifically the polyol pathway, and plays a significant role in diabetic complications . It also acts as a specific inhibitor of monocarboxylic acid transport , including lactate and pyruvate transport .
Mode of Action
This compound interacts with its targets by binding to ALR2 . This binding inhibits the activity of ALR2, leading to a decrease in the conversion of glucose to sorbitol . It also blocks the transport of monocarboxylic acids, including lactate and pyruvate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyol pathway . In this pathway, glucose is converted to sorbitol by ALR2, and sorbitol is subsequently converted to fructose . Overproduction of sorbitol and depletion of NADPH cell stores can increase the susceptibility of cells to damage by reactive oxygen species (ROS) . The formation of fructose in the polyol pathway contributes to the glycation process .
Pharmacokinetics
The compound’s ability to inhibit alr2 and monocarboxylic acid transport suggests it may have good bioavailability .
Result of Action
The inhibition of ALR2 by this compound leads to a reduction in the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS . This can attenuate hyperglycemia-induced incidence of neural tube defects and death rate, and significantly improve the body weight and morphology of embryos . It also restores the expression of the paired box type 3 transcription factor (Pax3) .
Biochemical Analysis
Biochemical Properties
4-Cyanocinnamic acid interacts with various enzymes and proteins. It is commonly used as a matrix for analyzing peptides by matrix-assisted laser desorption/ionization mass spectrometry . It also inhibits the monophenolase activity and diphenolase activity of mushroom tyrosinase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to ALR2 with a new mode without affecting the aldehyde reductase (ALR1) activity, implicating high selectivity to ALR2 .
Metabolic Pathways
This compound is involved in the polyol pathway, a metabolic pathway that results in overproduction of the organic osmolyte sorbitol and the depletion of NADPH cell stores . It interacts with enzymes such as aldose reductase (ALR2), and its inhibition of ALR2 activity can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It acts as a specific inhibitor of monocarboxylate transporters, which are involved in the transport of lactate and pyruvate .
Subcellular Localization
Given its role as an inhibitor of monocarboxylate transporters, it may be localized to the cellular membrane where these transporters are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mifegyne is synthesized through a multi-step process involving several chemical reactions. The synthesis begins with the preparation of the core steroid structure, followed by the introduction of functional groups necessary for its biological activity. Key steps include:
- Formation of the steroid nucleus.
- Introduction of the dimethylaminophenyl group.
- Addition of the propynyl group at the 17th position .
Industrial Production Methods: Industrial production of Mifegyne involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:
- Use of high-pressure reactors for specific steps.
- Purification through crystallization and chromatography.
- Quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Mifegyne undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of functional groups such as dimethylaminophenyl and propynyl.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Use of reagents like dimethylamine and propyne under specific conditions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of functionalized steroid derivatives.
Scientific Research Applications
Mifegyne has a wide range of applications in scientific research, including:
Chemistry: Study of steroid synthesis and functionalization.
Biology: Investigation of hormone receptor interactions.
Medicine: Use in medical termination of pregnancy and management of Cushing’s syndrome.
Industry: Production of pharmaceutical formulations.
Comparison with Similar Compounds
Mifeprex: Another brand of mifepristone used for similar purposes.
Comparison: Mifegyne is unique due to its specific formulation and dosage, making it highly effective for medical termination of pregnancy. Compared to other compounds, Mifegyne has a well-established safety profile and is widely used in clinical practice .
Properties
IUPAC Name |
(E)-3-(4-cyanophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVZQKYCNGNRBV-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277921 | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16642-94-7, 18664-39-6 | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18664-39-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-cyanocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of 4-cyanocinnamic acid influence its photochemical reactivity?
A1: While not directly addressed in the provided abstracts, research suggests that this compound can undergo [2+2] topochemical cycloadditions upon exposure to UV light. [, ] This reactivity is heavily dependent on the crystal packing arrangement of the molecules. The specific arrangement of molecules within the crystal lattice dictates the spatial proximity and orientation of the reactive double bonds, directly influencing the likelihood of a successful cycloaddition reaction.
Q2: Are there differences in the photochemical behavior of 3-cyanocinnamic acid and this compound?
A2: Yes, research indicates a difference in the photochemical reactivity between 3-cyanocinnamic acid and this compound. [] This difference is attributed to the varying degrees of molecular motion allowed within their respective crystal structures. Interestingly, 3-cyanocinnamic acid, typically unreactive at room temperature, can become reactive upon heating to 130°C. This suggests that the heat provides the energy needed to overcome the packing restrictions within the crystal, allowing for molecular movement and facilitating the [2+2] cycloaddition reaction.
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